molecular formula C14H17BrN2O3S B2836124 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide CAS No. 1798530-12-7

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Cat. No.: B2836124
CAS No.: 1798530-12-7
M. Wt: 373.27
InChI Key: PDVRSWQKBHIQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its unique structure incorporates a 1-methyl-1H-pyrrole ring, a privileged scaffold in pharmaceutical development known to contribute to a wide spectrum of biological activities . This pyrrole moiety is strategically functionalized with a benzenesulfonamide group, a key pharmacophore recognized for its ability to inhibit various enzymes . The presence of the sulfonamide group is particularly significant, as this chemical motif is found in potent inhibitors of targets like human carbonic anhydrase isoforms (hCA), which are relevant in cancer and other diseases . Furthermore, the bromine atom on the benzene ring offers a versatile synthetic handle for further structure-activity relationship (SAR) studies through cross-coupling reactions, allowing researchers to explore and optimize the compound's properties and potency . This combination of features makes this chemical reagent a valuable tool for researchers investigating new therapeutic agents, particularly in the design and synthesis of potential enzyme inhibitors and receptor modulators. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S/c1-17-10-4-6-12(17)13(18)8-9-16-21(19,20)14-7-3-2-5-11(14)15/h2-7,10,13,16,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVRSWQKBHIQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide, identified by its CAS number 1795089-37-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities, supported by data tables and research findings.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₅H₁₇BrN₂O₂
Molecular Weight 337.21 g/mol
IUPAC Name 2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide

Anti-inflammatory Activity

Research has demonstrated that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, in a study evaluating various benzenesulfonamides, compounds similar to this compound showed promising results in inhibiting carrageenan-induced rat paw edema. The following table summarizes the anti-inflammatory activity of related compounds:

Compound IDInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
4a94.6989.6687.83
4c89.0085.0080.00

These results suggest a strong potential for the compound to act as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of sulfonamides have been extensively studied. In particular, the compound demonstrated notable efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related compounds are presented below:

Compound IDTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aPseudomonas aeruginosa6.67

These findings indicate that compounds with similar structures to this compound possess significant antimicrobial activity.

Cytotoxic Activity

Cytotoxicity assays have shown that certain derivatives exhibit promising activity against cancer cell lines. For example, compounds structurally related to the target compound have been evaluated for their cytotoxic effects on various cancer cell lines, yielding the following results:

Compound IDCell LineIC₅₀ (µM)
AMCF712.50
BNCI-H46042.30
CHepG226.00

These results highlight the potential of the compound in cancer therapeutics.

Case Studies

Several studies have focused on the biological activity of sulfonamides similar to our compound of interest:

  • Study on Anti-inflammatory Effects : This study evaluated the in vivo anti-inflammatory effects of various sulfonamides, including those with similar structures to the target compound, demonstrating significant reduction in swelling in animal models.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzenesulfonamide derivatives against clinical isolates, showing that compounds with structural similarities to our target exhibited potent activity against resistant bacterial strains.
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic properties of benzenesulfonamides revealed that certain derivatives effectively inhibited cell proliferation in multiple cancer cell lines, indicating their potential as anticancer agents.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Ortho vs. Para Substitution
  • Para-Substituted Analogs: Compounds like 4-bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4b) () feature bromine at the para position (4-bromo), which offers symmetrical electronic effects but less steric interference .
Heterocyclic Side Chains
  • Pyrrole vs. Pyrazole: The target compound’s 1-methyl-1H-pyrrol-2-yl group differs from pyrazole-containing analogs (e.g., compounds in and ).
  • Methoxyphenyl vs. Hydroxypropyl-Pyrrole : Analogs such as 2b–2h () incorporate methoxyphenyl groups on the pyrazole ring, enhancing lipophilicity compared to the target’s hydrophilic hydroxypropyl-pyrrole chain .

Physical and Spectroscopic Properties

Melting Points
Compound Substituent (Position) Melting Point (°C)
Target Compound 2-Bromo Not Reported
4b () 4-Bromo 184–186
4c () 4-Chloro 166–168
4d () 4-Fluoro 144–146

The higher melting point of 4b (para-bromo) compared to chloro/fluoro analogs suggests stronger intermolecular forces (e.g., halogen bonding). The target’s ortho substitution may lower symmetry and reduce melting points relative to para isomers .

Mass Spectrometry
  • Target Compound : Molecular formula (estimated): C₁₄H₁₈BrN₃O₃S. Theoretical mass: ~396.0 (M+1).
  • Analog 2b () : C₃₀H₂₈BrN₅O₃S (MW 617.11, observed m/z 618.00). The larger mass reflects additional pyridine and pyrazole rings absent in the target .

Pharmacological Implications

Kinase Inhibition and Anticancer Activity
  • Pyrazole-Pyridine Analogs : Compounds in and exhibit kinase inhibitory effects, attributed to sulfonamide interactions with ATP-binding pockets. Para-substituted halogens (e.g., 4b, 4c) may enhance hydrophobic interactions .
  • Ortho-bromo may sterically hinder binding to certain kinases, requiring conformational adjustments.
Solubility and Bioavailability
  • The hydroxyl group in the target’s side chain improves aqueous solubility compared to methoxyphenyl analogs (e.g., 2f in ), which are more lipophilic .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide, and what key steps are involved?

  • Methodological Answer : The synthesis typically involves: (i) Nucleophilic substitution : Reaction of a brominated benzenesulfonyl chloride with a hydroxylated pyrrole-propylamine intermediate under anhydrous conditions (e.g., DCM solvent, 0–5°C). (ii) Purification : Column chromatography (e.g., Hex/EtOAc gradients) to isolate the sulfonamide product. (iii) Characterization : NMR and MS to confirm regioselectivity and purity. Key challenges include minimizing side reactions from the hydroxyl group and pyrrole ring sensitivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl resonance at δ 3.5–4.5 ppm, pyrrole protons at δ 6.5–7.2 ppm) and confirms the sulfonamide linkage.
  • X-ray crystallography : Resolves stereochemistry of the chiral hydroxypropyl-pyrrole moiety.
  • High-resolution MS : Validates molecular formula (e.g., [M+H]+ ion matching C₁₄H₁₈BrN₂O₃S).
    Cross-referencing with computational models (DFT) enhances structural validation .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, given sulfonamide’s known role in active-site binding.
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
  • Solubility/stability tests : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

  • Methodological Answer :
  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and by-product formation.
  • Catalyst selection : Test Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride electrophile.
  • Temperature gradients : Use microwave-assisted synthesis (50–80°C) to reduce reaction time.
    Monitor progress via TLC and adjust stoichiometry (amine:sulfonyl chloride ≥1.2:1) .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolite identification (e.g., hydroxylation at the pyrrole ring).
  • Target engagement assays : Use fluorescent probes (e.g., FRET) to confirm binding in live cells.
  • Dose-response recalibration : Adjust for species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer models?

  • Methodological Answer :
  • Transcriptomics/proteomics : RNA-seq or SILAC-based workflows to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Molecular docking : Screen against structural databases (PDB) to predict targets (e.g., HDACs, topoisomerases).
  • CRISPR-Cas9 knockouts : Validate candidate targets in isogenic cell lines .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in synthesizing the pyrrole-propylamine intermediate?

  • Methodological Answer :
  • Air/moisture sensitivity : Conduct reactions under N₂ with molecular sieves.
  • By-product analysis : Use GC-MS to identify impurities (e.g., over-alkylation products).
  • Batch consistency : Standardize starting material purity (≥95% by HPLC) .

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

  • Methodological Answer :
  • DFT calculations : Simulate reaction pathways (e.g., Gaussian, ORCA) to identify transition states.
  • pKa prediction : Software like ACD/Labs to assess protonation states in physiological conditions.
  • Degradation modeling : Accelerated stability studies (40°C/75% RH) paired with QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.